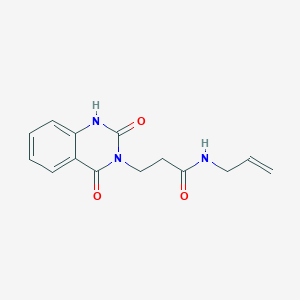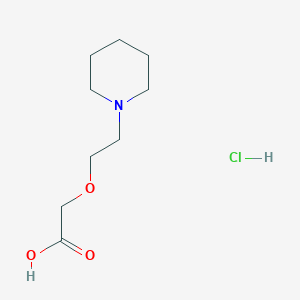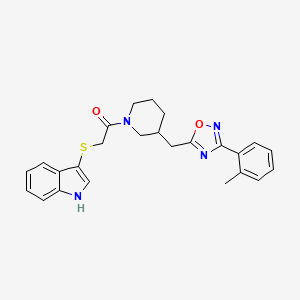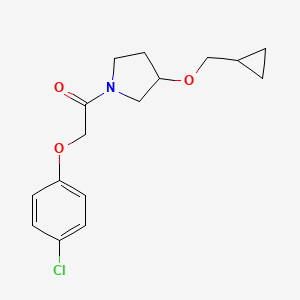![molecular formula C19H22N4O4S B2916247 N-(3-isopropoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852135-56-9](/img/structure/B2916247.png)
N-(3-isopropoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of imidazo[2,1-b]thiazoles, which are nitrogen-containing fused heterocyclic small molecules. These molecules are of interest in medicinal chemistry, drug design, and advanced materials due to their structural complexities . They are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .
Scientific Research Applications
Imidazothiazole Derivatives in Anticancer Research
Imidazo[2,1-b]thiazole derivatives have been explored for their potential in anticancer research. A study highlights the interaction of 5-aminoimidazole-4-carboxamide with alkyl isocyanates, yielding N-substituted 1-carbamoylimidazoles. These can be cyclized to imidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-ones, including temozolomide, a known antitumor drug, on nitrosation. This pathway indicates the versatility of imidazothiazole compounds in synthesizing drugs with potential antitumor properties (Wang et al., 1997).
Role in Immunomodulation
Research on substituted imidazo[2,1-b]thiazoles has investigated their in vitro immunological effects, particularly on the modulation of human T trypsinized lymphocytes by the CD2 receptor. These studies suggest that imidazothiazoles could play a role in immunomodulation, indicating their potential utility in therapeutic interventions targeting immune responses (Harraga et al., 1994).
Antimicrobial and Antifungal Activities
Imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Compounds like thiazolo and imidazo N-(4-nitrophenyl)-7-methyl-5-aryl-pyrimidine-6 carboxamide derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans and Aspergillus niger. This highlights the potential of these compounds in addressing various infectious diseases (Dhiman et al., 2015).
Antitubercular Properties
A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and showed promising in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Among these, a specific compound demonstrated high inhibitory activity, suggesting the therapeutic potential of imidazo[2,1-b]thiazole derivatives in treating tuberculosis. This finding underscores the importance of structural modifications in enhancing biological activity and specificity (Patel et al., 2017).
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazoles can vary widely depending on their structure and the biological target. They have been reported to serve as potent non-sedative anxiolytics, powerful anticancer agents, PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitors, and antimicrobially active molecules .
Properties
IUPAC Name |
3-methyl-6-(3-nitrophenyl)-N-(3-propan-2-yloxypropyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-12(2)27-9-5-8-20-18(24)17-13(3)22-11-16(21-19(22)28-17)14-6-4-7-15(10-14)23(25)26/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPXZSFUTAIKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzo[d]thiazol-2-ylthio)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2916164.png)
![[4-(3-Fluorophenyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2916165.png)
![2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2916166.png)
![N-(furan-2-ylmethyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2916167.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2916171.png)

![N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2916175.png)


![N-(2-chlorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2916180.png)



![(E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide](/img/structure/B2916187.png)
